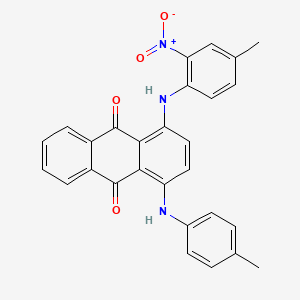
1-(4-Methylanilino)-4-(4-methyl-2-nitroanilino)anthracene-9,10-dione
Overview
Description
1-(4-Methylanilino)-4-(4-methyl-2-nitroanilino)anthracene-9,10-dione is a complex organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. The unique structure of this compound, featuring both nitro and anilino groups, suggests potential utility in various chemical and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylanilino)-4-(4-methyl-2-nitroanilino)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes:
Nitration: Introduction of the nitro group into an anthracene derivative.
Amination: Substitution of nitro groups with anilino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Coupling Reactions: Formation of the final product through coupling reactions between intermediate compounds.
Industrial Production Methods
In industrial settings, the production of such compounds often involves:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Systems: For more efficient and scalable production, continuous flow systems may be employed, allowing for better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylanilino)-4-(4-methyl-2-nitroanilino)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: Conversion of anilino groups to nitro groups or other oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Tin(II) chloride, iron powder, hydrogen gas with a catalyst.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in biochemical assays and as a probe for studying molecular interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which 1-(4-Methylanilino)-4-(4-methyl-2-nitroanilino)anthracene-9,10-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro and anilino groups can participate in redox reactions, influencing cellular pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminoanthraquinone: Known for its use in dyes and pigments.
1,4-Dinitroanthraquinone: Used as an intermediate in organic synthesis.
1-(4-Methylanilino)anthraquinone: Similar structure but lacks the second nitro group.
Properties
IUPAC Name |
1-(4-methylanilino)-4-(4-methyl-2-nitroanilino)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O4/c1-16-7-10-18(11-8-16)29-22-13-14-23(30-21-12-9-17(2)15-24(21)31(34)35)26-25(22)27(32)19-5-3-4-6-20(19)28(26)33/h3-15,29-30H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJRXCMHRCTSDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C)[N+](=O)[O-])C(=O)C5=CC=CC=C5C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-amino-6-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B3834321.png)
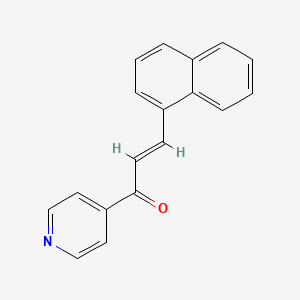
![3-[3-(4-bromophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3834328.png)
![4,6-dimethyl-3-[(E)-3-pyridin-3-ylprop-2-enoyl]-1H-pyridin-2-one](/img/structure/B3834336.png)
![4,6-dimethyl-3-[(E)-3-pyridin-4-ylprop-2-enoyl]-1H-pyridin-2-one](/img/structure/B3834345.png)
![7-(allyloxy)-4,8-dimethoxyfuro[2,3-b]quinoline](/img/structure/B3834355.png)
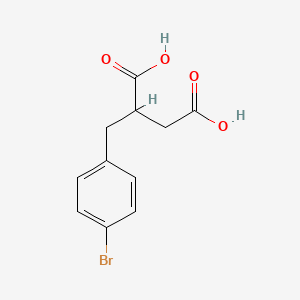
![2-[(3,5-Dimethylphenyl)methyl]butanedioic acid](/img/structure/B3834370.png)
![N-[2-methyl-5-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B3834377.png)
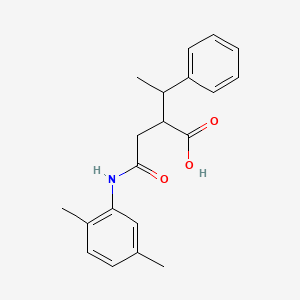
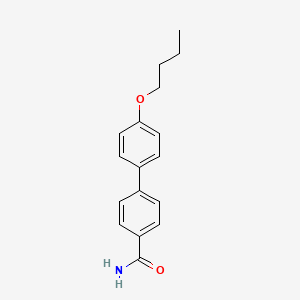
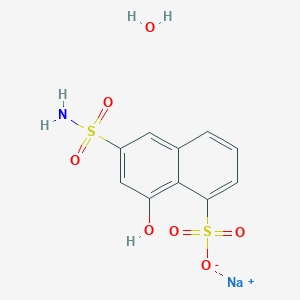
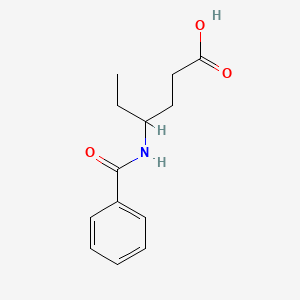
![2-[5-[(Z)-N-hydroxy-C-thiophen-2-ylcarbonimidoyl]thiophen-2-yl]acetic acid](/img/structure/B3834423.png)
